molecular formula C10H19NO2 B14898114 rel-((3R,7aR)-3-(methoxymethyl)hexahydro-1H-pyrrolizin-7a-yl)methanol

rel-((3R,7aR)-3-(methoxymethyl)hexahydro-1H-pyrrolizin-7a-yl)methanol

Cat. No.: B14898114
M. Wt: 185.26 g/mol
InChI Key: UUCHNJCYOVVODQ-NXEZZACHSA-N
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Description

(rel-(3R,7aR)-3-(Methoxymethyl)tetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol is a complex organic compound that belongs to the class of pyrrolizines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (rel-(3R,7aR)-3-(Methoxymethyl)tetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolizine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxymethyl Group: This step might involve the use of methoxymethyl chloride in the presence of a base.

    Reduction and Functionalization: The final steps could include reduction reactions to obtain the tetrahydro form and functionalization to introduce the methanol group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(rel-(3R,7aR)-3-(Methoxymethyl)tetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further hydrogenate the compound.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its unique structure.

    Industry: Could be used in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (rel-(3R,7aR)-3-(Methoxymethyl)tetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol would depend on its specific interactions with biological targets. It might involve:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways Involved: Signal transduction pathways, metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolizidine Alkaloids: Known for their toxic and medicinal properties.

    Tetrahydropyrrolizines: Similar in structure but may have different functional groups.

Uniqueness

(rel-(3R,7aR)-3-(Methoxymethyl)tetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol is unique due to its specific functional groups and stereochemistry, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

[(3R,8R)-3-(methoxymethyl)-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol

InChI

InChI=1S/C10H19NO2/c1-13-7-9-3-5-10(8-12)4-2-6-11(9)10/h9,12H,2-8H2,1H3/t9-,10-/m1/s1

InChI Key

UUCHNJCYOVVODQ-NXEZZACHSA-N

Isomeric SMILES

COC[C@H]1CC[C@@]2(N1CCC2)CO

Canonical SMILES

COCC1CCC2(N1CCC2)CO

Origin of Product

United States

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